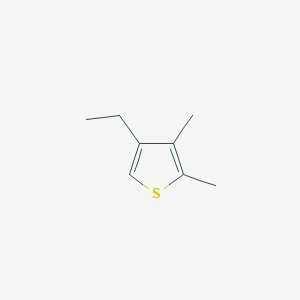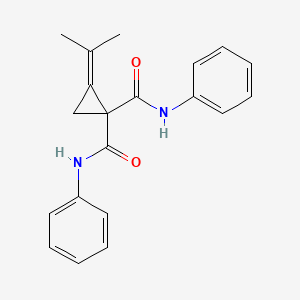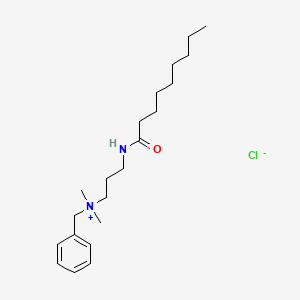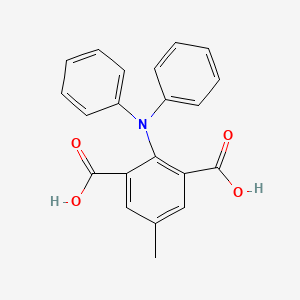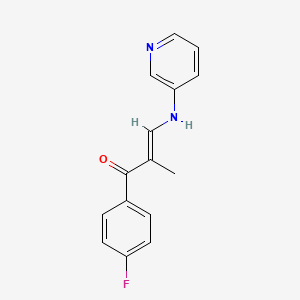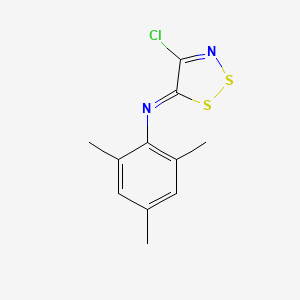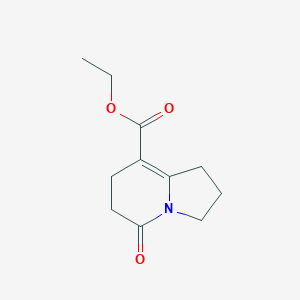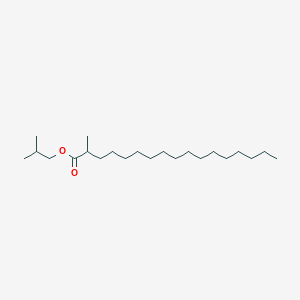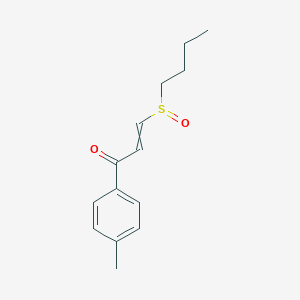
Ethanone, 2-chloro-1-(3-chloro-2-hydroxy-4,6-dimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-chloro-1-(3-chloro-2-hydroxy-4,6-dimethoxyphenyl)-: is an organic compound with the molecular formula C10H11ClO4 . This compound is characterized by the presence of chloro, hydroxy, and methoxy functional groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-chloro-1-(3-chloro-2-hydroxy-4,6-dimethoxyphenyl)- typically involves the chlorination of a precursor compound followed by specific reaction conditions to introduce the hydroxy and methoxy groups. One common method involves the reaction of 3-chloro-2-hydroxy-4,6-dimethoxybenzaldehyde with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles like OH-, NH2-, in polar solvents.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Hydroxy or amino derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a precursor for the synthesis of bioactive compounds that can be used in drug discovery and development .
Medicine: The compound’s derivatives have potential therapeutic applications, including anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism by which Ethanone, 2-chloro-1-(3-chloro-2-hydroxy-4,6-dimethoxyphenyl)- exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The chloro groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Ethanone, 1-(3,4-dimethoxyphenyl)-: This compound lacks the chloro and hydroxy groups, making it less reactive in certain chemical reactions.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: This compound has two hydroxy groups instead of one, which can lead to different reactivity and applications.
2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone: The presence of a methyl group instead of a methoxy group can alter its chemical properties and reactivity.
Properties
CAS No. |
72565-72-1 |
|---|---|
Molecular Formula |
C10H10Cl2O4 |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
2-chloro-1-(3-chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H10Cl2O4/c1-15-6-3-7(16-2)9(12)10(14)8(6)5(13)4-11/h3,14H,4H2,1-2H3 |
InChI Key |
XOPNDDVGQLVOQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1C(=O)CCl)O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



